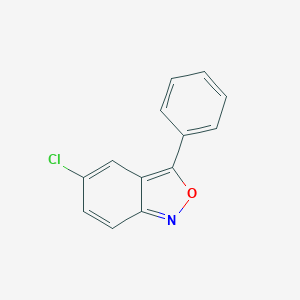

5-Chloro-3-phenyl-2,1-benzisoxazole

Beschreibung

Significance of the Benzisoxazole Scaffold in Chemical Sciences

The benzisoxazole scaffold, a fused aromatic ring system composed of a benzene (B151609) ring and an isoxazole (B147169) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.netrsc.org This designation stems from the recurring appearance of this motif in a multitude of biologically active compounds. nih.gov The versatile binding properties of the benzisoxazole core enable it to interact with a wide array of biological targets, making it a valuable pharmacophore in drug discovery. nih.govresearchgate.net

The significance of benzisoxazole and its derivatives is underscored by their broad spectrum of reported pharmacological activities. These include applications as anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and antipsychotic agents. nih.govresearchgate.netrsc.orgresearchgate.net The presence of the benzisoxazole structure in FDA-approved drugs further highlights its therapeutic importance. researchgate.net Beyond pharmaceuticals, benzisoxazole derivatives are also utilized in the development of functional materials within synthetic chemistry. nih.govresearchgate.net The adaptability of the benzisoxazole scaffold allows for the introduction of various substituents, which can modulate the chemical properties and biological activities of the resulting molecules. nih.govontosight.ai

Research Context of 5-Chloro-3-phenyl-2,1-benzisoxazole as a Key Heterocycle

This compound is a specific derivative of the benzisoxazole family that has garnered interest as a key intermediate in organic synthesis. chemimpex.comchemicalbook.com Its structure is characterized by a chlorine atom at the 5-position of the benzisoxazole ring system and a phenyl group at the 3-position. This particular arrangement of a halogen substituent and an aryl group contributes to its chemical reactivity and utility as a precursor for more complex molecules. ontosight.aichemimpex.com

The primary research application of this compound lies in its role as a building block for the synthesis of various organic compounds, including pharmaceuticals. chemimpex.comchemicalbook.com For instance, it is a documented intermediate in the synthesis of novel 2H-1,4-benzodiazepine-2-ones, which have been investigated for their potential as inhibitors of HIV-1 transcription. chemicalbook.com It has also been used in the preparation of nitroacridinone derivatives. chemicalbook.com The compound's utility stems from its ability to participate in various chemical reactions, allowing for the construction of diverse molecular architectures.

Chemical and Physical Properties

The chemical identity and physical properties of this compound have been well-characterized.

| Property | Value |

| Molecular Formula | C₁₃H₈ClNO |

| Molecular Weight | 229.66 g/mol |

| CAS Number | 719-64-2 |

| Appearance | Light yellow to brown powder/crystal |

| Melting Point | 115-117 °C |

| Purity | ≥96% (GC) |

| Solubility | Slightly soluble in DMSO and Methanol |

Data sourced from multiple chemical suppliers and databases. chemimpex.comchemicalbook.comsigmaaldrich.comlookchem.com

Spectroscopic Data

Spectroscopic analysis provides crucial information for the structural elucidation of this compound.

| Spectroscopic Technique | Key Findings |

| ¹H NMR | Aromatic protons exhibit distinct splitting patterns, typically in the range of δ 7.2–7.8 ppm. The chlorine at position 5 influences the chemical shifts of adjacent protons. |

| ¹³C NMR | The isoxazole ring shows a characteristic shift for the C3 carbon at approximately 160 ppm. |

| Mass Spectrometry (HRMS) | Confirms the molecular ion peak [M+H]⁺. Fragmentation patterns often show the loss of the chlorine atom and the phenyl group. |

| Infrared (IR) Spectroscopy | The NIST Chemistry WebBook provides access to its gas-phase IR spectrum. nist.gov |

Summary of typical spectroscopic data.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

719-64-2 |

|---|---|

Molekularformel |

C13H8ClNO |

Molekulargewicht |

229.66 g/mol |

IUPAC-Name |

4-chloro-3-phenyl-2,1-benzoxazole |

InChI |

InChI=1S/C13H8ClNO/c14-10-7-4-8-11-12(10)13(16-15-11)9-5-2-1-3-6-9/h1-8H |

InChI-Schlüssel |

KRTKCZJFVDRDSS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)Cl |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C3C(=NO2)C=CC=C3Cl |

Andere CAS-Nummern |

719-64-2 |

Piktogramme |

Irritant |

Synonyme |

3-Phenyl-5-chloroanthranil; 5-Chloro-3-phenyl-2,1-benzisoxazole; 5-Chloro-3-phenyl-2,1-benzisoxazoles; 5-Chloro-3-phenylanthranil; 5-Chloro-3-phenylbenz[c]isoxazole; NSC 405896; |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Chloro 3 Phenyl 2,1 Benzisoxazole

Condensation-Based Synthetic Routes

A foundational method for synthesizing 5-chloro-3-phenyl-2,1-benzisoxazole involves the condensation reaction between nitroaromatic compounds and cyanomethyl-substituted aromatics. This approach is noted for its scalability, making it suitable for industrial production.

Nucleophilic Aromatic Substitution Pathways from Nitroaromatic Precursors

The synthesis can be initiated through a nucleophilic aromatic substitution reaction. A key example involves the reaction of a nitroaromatic precursor, such as p-nitrophenyl chloride, with benzyl (B1604629) cyanide. In this reaction, the nitro group serves as a leaving group, facilitating the subsequent ring closure to form the benzisoxazole core. Another pathway involves the reaction of diethyl α-(o-nitroaryl)benzylphosphonates with a base, which leads to cyclization and the formation of 3-phenyl-2,1-benzisoxazoles in high yields. chem-soc.si

Reaction Mechanisms Involving Cyanomethyl-Substituted Aromatics

The cyanomethyl moiety plays a crucial role in the cyclization process. For instance, the reaction between p-chloronitrobenzene and 2-cyanomethylthiophene under acidic conditions yields the target benzisoxazole. The carbanions generated from phenylacetonitriles can add to nitroarenes at the ortho-position to the nitro group, forming σH-adducts. researchgate.net These intermediates, when treated with a trialkylchlorosilane and a base like t-BuOK or DBU, are transformed into 3-aryl-2,1-benzisoxazoles. researchgate.net

Influence of Reaction Conditions on Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Stringent temperature control is critical to maintain high yields, often exceeding 80%, especially in large-scale batch production. For instance, the cyclization of oxime intermediates using reagents like thionyl chloride or methanesulfonyl chloride requires careful temperature management (e.g., 60–80°C) to minimize side reactions and optimize yields to over 80%. The reaction time is also a key parameter, with 12–24 hours often required for complete conversion.

Solvent Effects and Stoichiometric Considerations

The choice of solvent significantly impacts the reaction rate and efficiency. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), are known to enhance reaction rates by stabilizing transition states. In the condensation of p-nitrophenyl chloride with benzyl cyanide, DMSO is a commonly used solvent. Stoichiometric ratios of the reactants are also critical for achieving high yields and reproducibility. For example, a 1:1.2 ratio of nitroaromatic to thiophene (B33073) derivatives is often employed.

Cyclization of Oxime Intermediates

An alternative and effective route to this compound involves the formation and subsequent cyclization of oxime intermediates. This method is valued for producing the target compound with high yields, typically between 85–90%.

Formation of Oximes from Substituted Benzaldehydes

The initial step in this pathway is the synthesis of an oxime from a substituted benzaldehyde. For example, 5-chloro-2-hydroxybenzaldehyde can be reacted with hydroxylamine (B1172632) to form the corresponding oxime. This oxime then undergoes dehydration, often catalyzed by an acid or a dehydrating agent like thionyl chloride (SOCl₂), to yield this compound. The reaction is typically conducted in an anhydrous solvent such as dichloromethane (B109758) at controlled temperatures (e.g., 0–5°C) to achieve high yields.

Interactive Data Tables

Table 1: Synthesis of this compound via Condensation of Nitroaromatic Precursors

| Nitroaromatic Precursor | Cyanomethyl Reagent | Solvent | Catalyst/Base | Temperature (°C) | Yield (%) | Reference |

| p-Nitrophenyl chloride | Benzyl cyanide | DMSO | - | Not specified | >80 | |

| p-Chloronitrobenzene | 2-Cyanomethylthiophene | Not specified | Acidic | 60-80 | >80 | |

| Diethyl α-(o-nitroaryl)benzylphosphonates | - | THF | t-BuOK | -30 to RT | High | chem-soc.si |

Table 2: Synthesis of this compound via Cyclization of Oxime Intermediates

| Substituted Benzaldehyde | Reagent for Oxime Formation | Cyclization Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-Chloro-2-hydroxybenzaldehyde | Hydroxylamine | Thionyl chloride (SOCl₂) | Anhydrous Dichloromethane | 0-5 | 85-90 |

Acid-Catalyzed Dehydration and Ring Closure Mechanisms

The synthesis of 2,1-benzisoxazoles, including this compound, can be achieved through acid-catalyzed dehydration and subsequent ring closure. A common approach involves the cyclization of ortho-substituted aryl oximes. chim.it For instance, the reaction of a 2-hydroxyaryl oxime in the presence of an acid catalyst leads to the formation of the benzisoxazole ring. chim.it The hydroxyl group of the oxime is first converted into a better leaving group by the acid, facilitating an intramolecular nucleophilic attack by the phenolic hydroxyl group to form the N-O bond of the isoxazole (B147169) ring. chim.it

Another pathway involves the dehydration of ortho-nitrobenzyl derivatives that are substituted with electron-withdrawing groups at the methylene (B1212753) unit. nih.gov A solvent-free, triflic acid (TfOH)-promoted decyanative cyclization of 2-(2-nitrophenyl)acetonitriles provides an efficient route to 2,1-benzisoxazoles. organic-chemistry.org This reaction proceeds rapidly at room temperature through an acid-promoted enolization, followed by intramolecular cyclization and decyanation. organic-chemistry.org The mechanism is distinct from traditional acid-catalyzed cyclizations due to the crucial role of the cyano group in facilitating the reaction. organic-chemistry.org

The general mechanism for acid-catalyzed alcohol dehydration involves protonation of the hydroxyl group, which then departs as a water molecule, a good leaving group. youtube.com This process generates a carbocation, which can then undergo elimination to form a double bond, or in the case of benzisoxazole synthesis, intramolecular cyclization. youtube.com

Kinetic Studies and Steric Effects in Cyclization Reactions

Kinetic studies provide valuable insights into the reaction mechanisms and the factors influencing the rate of cyclization. In the context of 2,1-benzisoxazole synthesis, the rate of cyclization can be significantly affected by the nature of the substituents on the aromatic ring and the side chain.

Steric effects play a crucial role in the cyclization process. For instance, in the formation of 2,1-benzisoxazoles from nitroarenes and carbanions of compounds like phenylacetonitriles, the nucleophile's bulkiness can influence the stability of the intermediate σH-adduct. researchgate.net When the para position to the nitro group is unsubstituted, a bulky nucleophile tends to form a more thermodynamically stable adduct at that position, potentially hindering the desired ortho-cyclization. researchgate.net

The table below illustrates the impact of reaction conditions on the yield of a related 2,1-benzisoxazole synthesis, highlighting the interplay of various factors.

| Entry | Silylating Agent (eq) | Base (eq) | Time (h) | Yield (%) |

| 1 | Me3SiCl (2) | t-BuOK (2.1) | 0.5 | 45 |

| 2 | Me3SiCl (4) | t-BuOK (4.1) | 0.5 | 62 |

| 3 | Me3SiCl (6) | t-BuOK (6.1) | 0.5 | 70 |

| 4 | Et3SiCl (4) | t-BuOK (4.1) | 0.5 | 58 |

| 5 | t-BuMe2SiCl (4) | t-BuOK (4.1) | 0.5 | 40 |

This interactive data table is based on findings for a related benzisoxazole synthesis and is for illustrative purposes.

Isotopic Labeling for Mechanistic Elucidation

Isotopic labeling is a powerful tool for unraveling the intricate details of reaction mechanisms. By replacing an atom with its isotope, chemists can trace the path of that atom throughout a chemical transformation.

In the synthesis of 2,1-benzisoxazoles, 18O labeling has been employed to determine the origin of the oxygen atom in the isoxazole ring. acs.orgnih.gov In a Lewis acid-catalyzed annulation of nitrosobenzenes and glyoxylate (B1226380) esters, it was demonstrated that the oxygen atom from the nitrosoarene is incorporated into the benzisoxazole ring, not the oxygen from the glyoxylate ester. acs.orgnih.gov This finding was crucial in proposing a novel reaction pathway involving an umpolung addition of glyoxylates to nitrosobenzenes. acs.orgnih.gov

Parallel stable isotope labeling (SIL) is another technique used to categorize metabolites based on the incorporation of biosynthetic precursors. nih.gov This method involves feeding an organism with an isotopically labeled precursor and analyzing the resulting products to understand metabolic pathways. nih.gov While not directly applied to the synthesis of this compound in the provided context, this methodology offers a powerful approach for mechanistic studies in organic synthesis.

Advanced and Emerging Synthetic Protocols

Recent advancements in synthetic chemistry have led to the development of novel and more efficient methods for constructing the 2,1-benzisoxazole scaffold.

Base-Promoted Syntheses from Nitroarenes and Benzylic C–H Acids

A general method for the synthesis of 2,1-benzisoxazoles involves the reaction of nitroarenes with compounds containing acidic benzylic C-H bonds, such as phenylacetonitriles, benzyl sulfones, and dialkyl benzylphosphonates, in the presence of a strong base and a silylating agent. nih.govnih.gov The reaction proceeds through the addition of the carbanion to the nitroarene at the position ortho to the nitro group, forming a σH-adduct. nih.gov Subsequent treatment with a trialkylchlorosilane and an additional base promotes the transformation into the 3-aryl-2,1-benzisoxazole. nih.gov This "one-pot" approach has broadened the scope of the reaction to include unsubstituted and some meta-substituted nitrobenzenes. researchgate.net

Electrochemical Synthesis Approaches for Substituted Benzisoxazoles

Electrochemical methods offer a sustainable and versatile alternative for the synthesis of substituted 2,1-benzisoxazoles. rsc.orgrsc.orgresearchgate.net These protocols often utilize the cathodic reduction of readily available nitroarenes. rsc.orgrsc.org A notable advantage of this approach is its operational simplicity, often employing an undivided cell setup with inexpensive and reusable carbon-based electrodes under constant current conditions. rsc.orgrsc.orgresearchgate.net The versatility of this electrochemical method has been demonstrated with a wide range of substrates, affording highly diverse 3-(acylamidoalkyl)-2,1-benzisoxazoles in good yields. rsc.orgrsc.orgresearchgate.net The process is also scalable, highlighting its potential for preparative applications. rsc.orgrsc.org Another electrochemical approach involves the reaction of o-nitrophenylacetylenes, where the nitro group undergoes cyclization with the alkyne, activated by a selenium cation generated anodically. organic-chemistry.org

Lewis Acid Catalyzed Annulation Strategies

Lewis acid catalysis provides an efficient and atom-economical route to 2,1-benzisoxazoles. acs.orgnih.gov A notable example is the BF3·Et2O-catalyzed reaction of glyoxylate esters and nitrosoarenes. acs.orgnih.govfigshare.comnih.govfigshare.com This method represents a convergent synthesis from previously unexplored starting materials and proceeds under practical, benchtop conditions. acs.orgnih.gov The reaction tolerates a range of electron-neutral, electron-rich, and modestly electron-deficient nitrosobenzenes. acs.orgnih.gov Mechanistic studies, including 18O labeling, support a pathway involving an unusual umpolung addition of the glyoxylate to the nitrosobenzene (B162901) with high O-selectivity, followed by a Friedel–Crafts-type cyclization. acs.orgnih.gov

Transformations from Diethyl α-(o-Nitroaryl)benzylphosphonates

A notable synthetic route to this compound involves the cyclization of diethyl α-(o-nitroaryl)benzylphosphonates. chem-soc.si These precursors are readily synthesized through the oxidative nucleophilic substitution of hydrogen (ONSH) in nitroarenes with the carbanion of diethyl benzylphosphonate. chem-soc.siacs.orgnih.gov This approach offers a versatile pathway to various substituted 3-phenyl-2,1-benzisoxazoles. chem-soc.si

The transformation is initiated by treating a solution of the appropriate diethyl α-(o-nitroaryl)benzylphosphonate with a strong base, such as potassium tert-butoxide (t-BuOK), in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures. chem-soc.si This generates a nitrobenzylic anion, indicated by a distinct color change in the reaction mixture. chem-soc.si It is crucial to maintain an inert atmosphere, typically with argon, to prevent the formation of undesired byproducts like o-nitrobenzophenone derivatives. chem-soc.si

The proposed mechanism for this transformation is a subject of discussion, with one hypothesis suggesting the formation of a benzo[b]azete oxide as an intermediate. chem-soc.si This method is advantageous as it allows for the introduction of substituents at various positions on the benzisoxazole ring. chem-soc.si

A study by Sulikowski and Mąkosza demonstrated this methodology for a range of substituted 3-phenyl-2,1-benzisoxazoles. chem-soc.si The following table summarizes the results for the cyclization of various diethyl α-(o-nitroaryl)benzylphosphonates to their corresponding 2,1-benzisoxazole derivatives. chem-soc.si

Table 1: Cyclization of Diethyl α-(o-nitroaryl)benzylphosphonates to 2,1-Benzisoxazoles

| Entry | Starting Phosphonate | Product | Yield (%) |

|---|---|---|---|

| 1 | Diethyl α-(2-nitro-4-chlorophenyl)benzylphosphonate | This compound | 85 |

| 2 | Diethyl α-(2-nitro-5-chlorophenyl)benzylphosphonate | 6-Chloro-3-phenyl-2,1-benzisoxazole | 82 |

| 3 | Diethyl α-(2-nitrophenyl)benzylphosphonate | 3-Phenyl-2,1-benzisoxazole | 91 |

Data sourced from Sulikowski, D., & Mąkosza, M. (2008). Synthesis of 3-Phenyl-2,1-benzisoxazoles via Conversion of Diethyl α-(o-Nitroaryl)benzylphosphonates. Acta Chimica Slovenica, 55, 680-683. chem-soc.si

Base-Catalyzed Cyclization of o-Hydroxyphenylketoximes

Another effective method for the synthesis of 2,1-benzisoxazole derivatives involves the base-catalyzed cyclization of o-hydroxyphenylketoximes. This approach provides a direct route to the benzisoxazole core through an intramolecular dehydration reaction.

In a typical procedure, an o-hydroxyketone is first reacted with hydroxylamine to form the corresponding ketoxime. For the synthesis of this compound, the precursor would be 2-hydroxy-5-chlorobenzophenone oxime. This intermediate is then subjected to cyclization in the presence of a dehydrating agent and a base.

For instance, the cyclization of 5-chloro-2-hydroxybenzaldehyde oxime can be achieved using thionyl chloride (SOCl₂) in an anhydrous solvent like dichloromethane at controlled temperatures, yielding the target compound in high yields of 85–90%.

While the direct synthesis of this compound from the corresponding o-hydroxyphenylketoxime is a plausible and established method for benzisoxazole formation, specific research data detailing the yields and conditions for this exact transformation were not prominently available in the searched literature. However, the general principle of base-catalyzed or dehydration-induced cyclization of o-hydroxyphenylketoximes remains a fundamental and widely applied strategy in the synthesis of this class of compounds.

Chemical Reactivity and Derivatization Strategies of 5 Chloro 3 Phenyl 2,1 Benzisoxazole

Nucleophilic Substitution Reactions at the C-5 Position

The chlorine atom at the C-5 position of the benzisoxazole ring is a key site for nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, leading to a wide array of derivatives. For instance, the chlorine can be displaced by amines, alkoxides, or thiolates to introduce new substituents. chim.it These reactions are fundamental in modifying the electronic and steric properties of the molecule, which can be crucial for tuning its biological activity or physical characteristics.

A notable example involves the reaction with sulfur nucleophiles. The synthesis of 3-phenyl-5-[(3-phenyl-2,1-benzisoxazol-5-yl)sulfanyl]-2,1-benzisoxazole demonstrates the feasibility of such transformations, where the sulfide (B99878) linkage is formed at the C-5 position. sigmaaldrich.com

Table 1: Examples of Nucleophilic Substitution Reactions at C-5

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Aniline | 5-Anilino-3-phenyl-2,1-benzisoxazole |

| Alkoxide | Sodium methoxide | 5-Methoxy-3-phenyl-2,1-benzisoxazole |

| Thiolate | Sodium thiophenoxide | 5-(Phenylthio)-3-phenyl-2,1-benzisoxazole |

Electrophilic Substitutions and Nucleophilic Attack Pathways

The benzisoxazole ring system can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing chlorine atom at C-5 can influence the regioselectivity of these transformations. The phenyl group at the C-3 position can also be a site for electrophilic attack, depending on the reaction conditions.

Conversely, the isoxazole (B147169) ring itself can be susceptible to nucleophilic attack, potentially leading to ring-opening reactions. The specific pathway of nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions.

Functional Group Transformations and Modulations

The existing functional groups on 5-Chloro-3-phenyl-2,1-benzisoxazole can be transformed to introduce further molecular diversity. The phenyl group, for example, can undergo various modifications.

Additionally, the isoxazole ring can be a precursor to other heterocyclic systems. For instance, reductive cleavage of the N-O bond can lead to the formation of aminoketone intermediates, which can then be cyclized to form different heterocyclic structures. This strategy significantly expands the synthetic utility of the benzisoxazole scaffold.

Synthesis of Novel 3,5-Disubstituted Benzisoxazole Derivatives

The combination of reactivity at both the C-3 and C-5 positions allows for the synthesis of a wide range of novel 3,5-disubstituted benzisoxazole derivatives. google.com Starting with this compound, the C-5 position can be functionalized through nucleophilic substitution, as previously discussed. Subsequently, or concurrently, modifications can be made to the phenyl group at C-3, or the entire phenyl group can be replaced through more complex synthetic routes. google.com

For example, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide serves as a precursor for preparing various 3,5-disubstituted benzoxazoles. mdpi.com This highlights the potential to introduce different functionalities at these two key positions, leading to a library of compounds with diverse properties. mdpi.com

Table 2: Examples of 3,5-Disubstituted Benzisoxazole Derivatives

| C-3 Substituent | C-5 Substituent | Compound Name |

|---|---|---|

| Phenyl | Chloro | This compound |

| Phenyl | Amino | 3-Phenyl-2,1-benzisoxazol-5-amine |

| Phenyl | Methoxy (B1213986) | 5-Methoxy-3-phenyl-2,1-benzisoxazole |

| Chloromethyl | Acetamido | N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide |

Exploitation of Bifunctionality in Synthetic Transformations

The bifunctional nature of certain this compound derivatives, where reactive groups are present at both the C-3 and C-5 positions, is a powerful tool in synthetic chemistry. mdpi.com These molecules can act as versatile building blocks for constructing more complex molecular architectures. For instance, a derivative with a nucleophilic group at C-5 and an electrophilic handle at C-3 could undergo intramolecular cyclization to form novel fused heterocyclic systems.

This bifunctionality is particularly valuable in the synthesis of compounds with potential biological activity, as it allows for the precise placement of different pharmacophores on a rigid scaffold. The ability to independently or sequentially modify these two positions provides a high degree of control over the final molecular structure. mdpi.com

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms within the 5-Chloro-3-phenyl-2,1-benzisoxazole molecule.

Proton (¹H) NMR Spectral Analysis and Proton Environment Deshielding

In the ¹H NMR spectrum of this compound, the aromatic protons exhibit distinct signals that are influenced by the electronic effects of the substituents on the benzisoxazole ring. The protons adjacent to the chlorine atom are deshielded, causing their signals to appear as doublets in the range of δ 7.2–7.8 ppm. This deshielding effect is a consequence of the electron-withdrawing nature of the chlorine atom, which reduces the electron density around the neighboring protons, thereby shifting their resonance to a higher frequency.

Carbon-13 (¹³C) NMR Spectral Analysis and Isoxazole (B147169) Ring Characterization

The ¹³C NMR spectrum provides critical information for characterizing the isoxazole ring of this compound. A key diagnostic signal is the resonance of the C3 carbon of the isoxazole ring, which appears at approximately 160 ppm. This significant downfield shift is characteristic of a carbon atom that is part of a double bond and is also bonded to a heteroatom (in this case, nitrogen and oxygen), confirming the structure of the isoxazole moiety within the larger benzisoxazole framework.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structural features through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to precisely determine the mass-to-charge ratio (m/z) of the molecular ion. For this compound, HRMS confirms the molecular ion peak [M+H]⁺ at an m/z of 244.0298, which corresponds to the calculated molecular formula C₁₃H₈ClNO. The presence of two molecular ion peaks at m/z 242 and 244, with an intensity ratio characteristic of a compound containing one chlorine atom, further corroborates the molecular formula. mdpi.com

Analysis of Fragmentation Patterns for Structural Insights

The fragmentation pattern observed in the mass spectrum of this compound provides valuable structural information. Characteristic fragments are observed at m/z 209, corresponding to the loss of a chlorine atom (Δ m/z 35), and at m/z 167, resulting from the loss of the phenyl group (Δ m/z 77). The study of the fragmentation of related dichloro-3-aryl-2,1-benzisoxazoles also provides insights into the behavior of these molecules under electron impact ionization. researchgate.net

X-ray Crystallography for Solid-State Structural Determination (Inferred from general benzisoxazole research)acs.orgchim.it

For this compound, it is anticipated that the benzisoxazole ring system would be essentially planar due to its aromatic character. The phenyl group at the 3-position would be twisted out of the plane of the benzisoxazole ring to minimize steric hindrance. The chlorine atom at the 5-position would lie within the plane of the benzene (B151609) ring to which it is attached.

Table 1: Inferred Crystallographic Parameters for this compound

| Parameter | Inferred Value/Characteristic |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Molecular Conformation | Planar benzisoxazole ring, twisted phenyl group |

| Intermolecular Interactions | π-π stacking, Halogen bonding |

The development of synthetic methodologies for benzisoxazole derivatives, such as the BF₃·Et₂O-catalyzed reaction of glyoxylate (B1226380) esters and nitrosoarenes, highlights the ongoing interest in this class of compounds. acs.org Such studies often involve crystallographic analysis to confirm the structure of the newly synthesized molecules and to understand the regioselectivities of the reactions. acs.org Further research, including the single-crystal X-ray diffraction analysis of this compound, would be necessary to definitively determine its solid-state structure and confirm these inferred characteristics.

Computational and Theoretical Investigations of 5 Chloro 3 Phenyl 2,1 Benzisoxazole

Quantum Chemical Calculations for Electronic Structure and Stability

While specific quantum chemical calculations for 5-chloro-3-phenyl-2,1-benzisoxazole are not extensively detailed in publicly available literature, the electronic structure and stability can be understood through studies on the parent 2,1-benzisoxazole (anthranil) and related derivatives. Density Functional Theory (DFT) is a primary tool for these investigations, providing insights into molecular geometry, orbital energies, and reactivity.

DFT studies on the parent 2,1-benzisoxazole have been performed to understand its structure and stability in comparison to its isomers, 1,2-benzisoxazole (B1199462) and benzoxazole (B165842). worldscientific.com Such calculations typically involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to ensure the structure is a true minimum on the potential energy surface. For this compound, key structural parameters like bond lengths, bond angles, and dihedral angles between the phenyl ring and the benzisoxazole core would be determined. Computational modeling on a related benzisoxazole derivative demonstrated how π-π stacking interactions with key residues in a binding pocket contribute to its stability. acs.org

The electronic properties are described by the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity. In a typical DFT study, these orbital energies and their distribution across the molecule would be calculated and visualized. For instance, in related heterocyclic systems, the HOMO and LUMO energies are used to confirm that charge transfer occurs within the molecule. mdpi.com

The stability of substituted 2,1-benzisoxazoles is influenced by the nature and position of the substituents. Electron-withdrawing groups, such as the chloro group at position 5, are known to significantly impact the stability of the benzisoxazole ring system. nih.gov Theoretical calculations can quantify these effects by comparing the total energies of substituted versus unsubstituted molecules.

Table 1: Representative Calculated Electronic Properties for a Benzisoxazole System (Note: This data is illustrative, based on typical DFT calculations for heterocyclic systems, as specific values for this compound are not published.)

| Property | Representative Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311G(d,p) |

| LUMO Energy | -1.8 eV | DFT/B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP/6-311G(d,p) |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-311G(d,p) |

Reaction Mechanism Elucidation through Computational Modeling

The synthesis of this compound often involves the condensation of a nitroaromatic compound with an arylacetonitrile. pleiades.online Computational modeling, particularly using quantum chemical methods, is instrumental in elucidating the intricate mechanisms of such reactions. These studies can map the entire reaction pathway, identify transition states, and calculate activation barriers for each step.

One established synthetic route involves the reaction of a p-substituted nitroarene with an arylacetonitrile in an alcoholic alkaline medium. nih.gov A computational study of this process would model the key ring-forming step. The mechanism is believed to proceed through several intermediates. Quantum chemical modeling of the rate-limiting stage—the cyclization to form the 2,1-benzisoxazole ring—has been a subject of investigation. pleiades.online

Another pathway involves the photochemical cyclization of 2-azidobenzoic acids. nih.gov Theoretical studies on this type of reaction propose that it proceeds via a singlet nitrene intermediate. Computational models can help distinguish between different possible mechanistic pathways (e.g., singlet vs. triplet nitrene involvement) by comparing the calculated energy barriers. For example, in the formation of 3-amino-6-nitro-2,1-benzisoxazole, computational evidence supports the involvement of a singlet nitrene intermediate. nih.gov

For this compound, a computational model would start with the reactants (e.g., 2-nitro-4-chlorotoluene and benzonitrile (B105546) derivatives) and map the potential energy surface towards the final product. This would involve:

Geometry Optimization: Calculating the stable structures of reactants, products, and all intermediates and transition states.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants to products for each elementary step.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the found transition state correctly connects the desired reactant and product.

These calculations provide a detailed, step-by-step molecular movie of the reaction, revealing the precise geometric changes and electronic rearrangements that occur during the formation of the benzisoxazole ring.

Kinetic and Thermodynamic Studies of Cyclization Pathways

Computational chemistry provides quantitative data on the kinetics and thermodynamics of reaction pathways, such as the cyclization to form this compound. These studies are crucial for understanding reaction feasibility, predicting reaction rates, and optimizing reaction conditions.

Table 2: Illustrative Kinetic and Thermodynamic Data for a Benzisoxazole Cyclization Step (Note: This data is representative of a generic cyclization reaction studied computationally and does not reflect specific experimental values for this compound.)

| Parameter | Illustrative Calculated Value | Significance |

| Activation Energy (Ea) | 20-25 kcal/mol | Determines reaction rate (kinetics) |

| Enthalpy of Reaction (ΔH) | -30 to -40 kcal/mol | Indicates if the reaction is exothermic or endothermic |

| Gibbs Free Energy of Reaction (ΔG) | -25 to -35 kcal/mol | Determines reaction spontaneity (thermodynamics) |

By calculating these parameters for different proposed mechanisms, researchers can identify the most likely reaction pathway—the one with the lowest activation barriers that leads to the most stable products.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts and vibrational frequencies (IR). nih.govyoutube.com These predictions are invaluable for structure elucidation and for interpreting experimental spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants. nih.gov The process involves first computing the absolute magnetic shielding tensors for the optimized molecular geometry. These values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. youtube.com

For this compound, a computational study would predict the ¹H and ¹³C chemical shifts for each unique atom. The accuracy of these predictions is often high enough to distinguish between different isomers or to assign specific signals in a complex experimental spectrum. Studies on related benzoxazoles and benzimidazoles have shown a strong correlation between DFT-calculated and experimental NMR chemical shifts. mdpi.comnih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational spectra are obtained by calculating the second derivatives of the energy with respect to atomic displacements. This analysis yields the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies often have a systematic error compared to experimental values, so they are typically multiplied by an empirical scaling factor to improve agreement. youtube.com The calculated spectrum can then be compared to an experimental IR spectrum to aid in the assignment of vibrational modes to specific molecular motions, such as C-H stretches, C=N stretches, or ring vibrations.

Table 3: Comparison of Predicted vs. Experimental Spectroscopic Data (Illustrative) (Note: Experimental data exists for this compound, but a direct comparison to a published, complete computational prediction is unavailable. This table illustrates the expected format of such a comparison.)

| Nucleus/Mode | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |

| ¹³C (C3) | ~162 | ~160 |

| ¹H (Aromatic) | 7.3 - 7.9 | 7.2 - 7.8 |

| C=N Stretch | ~1650 | (Available in experimental spectra) |

| C-Cl Stretch | ~1090 | (Available in experimental spectra) |

In Silico Log P Determination and Activity Correlation

In silico methods are frequently used in drug discovery and development to predict the physicochemical properties of molecules, such as the partition coefficient (Log P), before they are synthesized. nih.gov Log P is a measure of a compound's lipophilicity and is a critical parameter for predicting its pharmacokinetic behavior, including absorption and distribution.

The Log P value for this compound can be calculated using various computational methods. These methods are generally based on either fragmental contributions, where the molecule is broken down into constituent parts with known lipophilicity values, or on whole-molecule properties. Several software packages and online platforms are available for these predictions. nih.gov For example, the calculated Log P (XLogP3) for the parent 2,1-benzisoxazole is 1.5. nih.gov The addition of a chloro and a phenyl group would be expected to significantly increase this value.

Table 4: Calculated Log P Values for this compound using Different Algorithms (Note: These values are generated using predictive models and can vary between different algorithms.)

| Algorithm/Method | Calculated Log P |

| XLogP3 | 4.1 |

| ALogP | 3.9 |

| CLogP | 4.2 |

The lipophilicity of a compound is often correlated with its biological activity. For many classes of compounds, a specific range of Log P values is associated with optimal activity. For instance, in a series of somatostatin (B550006) analogs, the compound with the highest lipophilicity, as predicted by in silico Log P calculations, also showed the best antiproliferative effect. mdpi.com For benzisoxazole derivatives, which have been studied for various biological activities including anticonvulsant and MAO inhibition properties, correlating calculated Log P values with measured activity across a series of analogs can reveal important structure-activity relationships (SAR). nih.govnih.gov This allows researchers to computationally screen virtual libraries of compounds and prioritize the synthesis of candidates with a higher probability of success.

Role of 5 Chloro 3 Phenyl 2,1 Benzisoxazole As a Versatile Synthetic Intermediate

Precursor for Complex Heterocyclic Systems

The unique structure of 5-Chloro-3-phenyl-2,1-benzisoxazole makes it an ideal precursor for the synthesis of more intricate heterocyclic frameworks. The isoxazole (B147169) ring can be readily opened and transformed, providing a pathway to a variety of important chemical structures.

Synthesis of Novel 2H-1,4-Benzodiazepine-2-ones as HIV-1 Transcription Inhibitors

A key application of this compound is in the synthesis of novel 2H-1,4-benzodiazepine-2-ones. chemicalbook.com These compounds have been investigated for their potential as inhibitors of HIV-1 transcription. williams.edu The synthesis pathway typically begins with the reductive cleavage of the N-O bond in the isoxazole ring of this compound. This reaction opens the ring to form an intermediate, 2-amino-5-chlorobenzophenone (B30270). patsnap.comwikipedia.org This aminobenzophenone is a crucial building block for constructing the seven-membered diazepine (B8756704) ring characteristic of benzodiazepines.

Researchers have designed and synthesized a series of novel benzodiazepine (B76468) analogs that act as mimics of the beta-turn motif found in the HIV-1 Tat protein, which is essential for viral transcription. williams.edu By starting with precursors like p-chloro-nitrobenzene and 2-phenylacetonitrile (B1602554) to form the benzisoxazole core, they were able to construct benzodiazepine derivatives. williams.edu Preliminary biological evaluations have shown that certain compounds from this class can inhibit HIV-1 Tat-mediated LTR transcription, demonstrating the potential of this synthetic route in developing new anti-HIV agents. williams.edu

Derivatization to Nitroacridinones

The 2,1-benzisoxazole scaffold can also be transformed into acridinone (B8587238) structures. Specifically, derivatives of this compound can be converted into nitroacridinones. chemicalbook.com This transformation involves the reaction of a 5-halo-3-phenyl-2,1-benzisoxazole derivative with nitric acid, leading to the formation of a nitroacridinone. researchgate.net This process highlights the versatility of the benzisoxazole ring system, which can undergo rearrangement and annulation reactions to form larger, polycyclic aromatic systems like acridinones. researchgate.net

Formation of 2-Aminobenzophenones for 1,4-Benzodiazepine (B1214927) Synthesis

The conversion of this compound to 2-amino-5-chlorobenzophenone is a pivotal step in the synthesis of 1,4-benzodiazepines. patsnap.comwikipedia.org This transformation is typically achieved through catalytic reduction. One documented method involves the use of an iron powder catalyst in the presence of an acid like hydrochloric acid to reduce the isoxazole. google.com Another approach utilizes a palladium-carbon catalyst with ammonium (B1175870) formate. patsnap.com The resulting 2-amino-5-chlorobenzophenone is a key intermediate that can be acylated and then cyclized to form the 1,4-benzodiazepine ring system, which is the core structure of many pharmacologically active compounds. wikipedia.org

Scaffold for Medicinal Chemistry Research

The inherent structure of this compound and its derivatives serve as a valuable scaffold in the field of medicinal chemistry for the design and synthesis of new therapeutic agents.

Development of Potential Anti-HIV Agents

The benzisoxazole core and the heterocyclic systems derived from it are of significant interest in the development of anti-HIV agents. nih.govmdpi.com As mentioned, this compound is a precursor to 2H-1,4-benzodiazepine-2-ones that have been designed as inhibitors of HIV-1 transcription. chemicalbook.comwilliams.edu The rationale behind this approach is to create molecules that mimic a key structural motif in the HIV-1 Tat protein, thereby interfering with its function and inhibiting viral replication. williams.edu Furthermore, research into other benzisoxazole and related benzisothiazolone derivatives has identified compounds that inhibit HIV-1 reverse transcriptase, a crucial enzyme for the virus. nih.govmdpi.com This demonstrates the utility of the benzisoxazole scaffold in generating diverse molecules with potential anti-HIV activity.

Synthesis of Antimicrobial Agents

The benzoxazole (B165842) nucleus, a close structural relative of benzisoxazole, is a well-established pharmacophore in the development of antimicrobial agents. nih.govnih.govscienceopen.com Derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one, for example, have been synthesized and shown to possess both antibacterial and antifungal properties. nih.govscienceopen.com The presence of a halogen, such as the chlorine atom in this compound, is often associated with enhanced antimicrobial activity. nih.gov By using this chlorinated benzisoxazole as a starting point, chemists can synthesize a variety of substituted derivatives, incorporating other pharmacologically active moieties like sulfonamides or triazoles to create new compounds with potentially potent and broad-spectrum antimicrobial activity. nih.govresearchgate.net

Exploration in Anticancer Scaffold Design

The benzisoxazole scaffold is a recognized pharmacophore in the design of anticancer agents. nih.gov While direct studies on the anticancer activity of this compound are not extensively detailed in the provided results, its role as a synthetic intermediate suggests its potential in creating novel anticancer compounds. chemimpex.com The broader class of benzisoxazole derivatives has been investigated for its anticancer properties. For instance, various benzoxazole-based amides and sulfonamides have been synthesized and evaluated for their antiproliferative activity in cancer cell lines. nih.gov One study identified a particularly cytotoxic compound that induced caspase activation and cell-cycle arrest in colorectal cancer models. nih.gov

Furthermore, research into benzofurancarboxamides, which can be synthesized from related structures, has shown promise in anticancer activity screening. biointerfaceresearch.com These findings underscore the importance of the core benzisoxazole structure, and by extension, derivatives like this compound, in the development of new cancer therapies. The synthesis of various functionally disubstituted 1,2-benzisoxazoles is seen as a pathway to compounds with useful pharmacological properties, including anticancer activity. mdpi.com

Intermediate for Anti-inflammatory and Analgesic Research

This compound is a crucial intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties. chemimpex.comchemimpex.com The benzisoxazole and related benzothiazole (B30560) scaffolds are core structures in many biologically active compounds with these effects. nih.gov

Research has focused on synthesizing new derivatives that can offer potent anti-inflammatory and analgesic effects with reduced side effects. For example, new benzothiazole derivatives have been synthesized and shown to have excellent binding interaction with relevant receptors in molecular docking studies, leading to significant in vivo anti-inflammatory and analgesic activity. nih.gov Similarly, novel benzimidazole (B57391) derivatives have demonstrated noteworthy anti-inflammatory potential in both in vitro and in vivo models, with some compounds showing lower IC50 values than standard drugs like ibuprofen (B1674241). nih.gov The synthesis of various heterocyclic compounds derived from 2-[(2,6-dichloroanilino) phenyl]acetic acid has also yielded compounds with very good anti-inflammatory and significant analgesic activities. nih.gov

Table 1: Research Findings on Anti-inflammatory and Analgesic Derivatives

| Compound Class | Key Findings | Reference |

| Benzothiazole Derivatives | Excellent receptor binding, significant in vivo anti-inflammatory and analgesic activity. | nih.gov |

| Benzimidazole Derivatives | Lower IC50 values than ibuprofen in vitro, comparable anti-inflammatory effect to diclofenac (B195802) sodium in vivo. | nih.gov |

| Oxadiazoles, Triazoles, Thiadiazoles | Good anti-inflammatory activity and significant analgesic activity with negligible ulcerogenic action. | nih.gov |

Applications in Advanced Material Science Research

Beyond its pharmaceutical applications, this compound is utilized in the field of material science. chemimpex.comchemimpex.com Its distinct chemical properties make it a valuable component in the formulation of advanced materials. chemimpex.com

Incorporation into Polymer Formulations for Enhanced Properties

This benzisoxazole derivative can be incorporated into polymer formulations to improve their characteristics. chemimpex.comchemimpex.com Specifically, its inclusion can enhance the thermal stability and mechanical properties of polymers. chemimpex.com It also contributes to increased durability and resistance to environmental factors in materials such as coatings. chemimpex.com

Role in Agrochemical Research and Development

The unique chemical properties of this compound also position it as a candidate for use in the development of agrochemicals. chemimpex.comchemimpex.com Its structural features offer opportunities for creating innovative crop protection solutions. chemimpex.com The broader class of benzoxazolinones, which are related structures, naturally occur in plants and act as defense compounds against bacteria, fungi, and insects. nih.gov This inherent biological activity of the core structure suggests the potential for developing synthetic derivatives like this compound into effective agrochemicals. Research has been conducted on the synthesis of benzoxazolinone derivatives with the aim of enhancing their antimicrobial and antifungal activities for agricultural applications. nih.gov

Structure Activity Relationship Sar Studies on 5 Chloro 3 Phenyl 2,1 Benzisoxazole Derivatives

Systematic Substituent Screening and Design in Derivatives

Systematic screening of substituents on the 2,1-benzisoxazole scaffold has been a key strategy in medicinal chemistry to develop novel therapeutic agents. This approach involves the synthesis of a series of derivatives with varied structural features to identify compounds with potential biological activities. nih.gov An exploratory study to assess the potential of the 2,1-benzisoxazole moiety as a scaffold for future monoamine oxidase (MAO) inhibitors involved the synthesis of derivatives with diverse substituents and substitution patterns. nih.gov The selection of these derivatives was primarily guided by synthetic accessibility. nih.gov

This initial screening helps in identifying the 2,1-benzisoxazole ring as a suitable scaffold for attaching appropriate functional groups. nih.gov For instance, in the pursuit of MAO-B inhibitors, it was found that a p-benzonitrile substitution on the isoxazole (B147169) ring, combined with chloro substitutions at the C5 and C7 positions of the fused phenyl ring, is favorable for potent inhibition. nih.gov

Influence of Halogenation on Biological Activity Profiles

Halogenation plays a critical role in modulating the biological activity of 2,1-benzisoxazole derivatives. The position and nature of the halogen substituent can significantly impact the compound's potency and selectivity. For instance, in the context of monoamine oxidase (MAO) inhibition, chloro substitutions on the fused phenyl ring of the 2,1-benzisoxazole moiety have been shown to be important for MAO-B inhibition. nih.gov

Specifically, a study highlighted that chloro substitutions at both the C5 and C7 positions are conducive to potent MAO-B inhibition. nih.gov This suggests that the electronic and steric properties imparted by the chlorine atoms at these specific locations enhance the interaction of the molecule with the active site of the MAO-B enzyme. The presence of these halogens can influence factors such as the molecule's lipophilicity, distribution, and binding affinity to the target protein.

Impact of Aromatic Substituents on Activity Profiles (e.g., methyl, methoxy (B1213986), nitro groups)

The biological activity of benzisoxazole derivatives can be significantly altered by the introduction of various substituents on the aromatic rings. For example, a series of benzisoxazole derivatives were synthesized with different groups to evaluate their therapeutic potential. nih.gov

In one study, a benzisoxazole derivative lacking any substitution on the phenyl ring demonstrated good antibacterial activity against several bacterial strains, including Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Bacillus subtilis. nih.gov When methyl and methoxy groups were introduced as substituents, the resulting derivatives exhibited notable antioxidant properties. nih.gov Conversely, the addition of electron-withdrawing nitro groups led to compounds with good anti-inflammatory activity. nih.gov These findings underscore how different aromatic substituents can direct the biological effects of the benzisoxazole scaffold towards distinct therapeutic applications. nih.gov

Positional Isomerism and Pharmacological Efficacy

The arrangement of atoms within a molecule, known as isomerism, can have a profound impact on the pharmacological properties of a compound. In the realm of benzisoxazoles, the distinction between 1,2-benzisoxazole (B1199462) and 2,1-benzisoxazole isomers is critical. While both are structurally related, their derivatives have been explored for different therapeutic applications.

For instance, derivatives of the 1,2-benzisoxazole isomer, such as zonisamide, have been identified as inhibitors of monoamine oxidase (MAO). nih.gov This has spurred interest in exploring the potential of the 2,1-benzisoxazole scaffold for the same target. nih.gov An exploratory study was conducted to evaluate a series of 2,1-benzisoxazole derivatives as potential MAO inhibitors, marking the first report of such activity for this specific isomeric class. nih.gov This highlights how a change in the position of the nitrogen and oxygen atoms in the isoxazole ring can lead to distinct pharmacological profiles, prompting researchers to investigate the therapeutic potential of less common isomers.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable in drug design for predicting the activity of novel molecules and for optimizing lead compounds.

In the context of benzoxazole (B165842) derivatives, which are structurally related to benzisoxazoles, 3D-QSAR studies have been performed to understand their potential as anticancer agents. nih.govrsc.org These studies utilize techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build models that can predict the inhibitory activity of compounds against specific targets, such as the VEGFR-2 kinase, which is implicated in cancer. nih.govrsc.org The insights gained from these models can guide the design of more potent inhibitors by highlighting the structural features that are crucial for activity. rsc.org

Similarly, 3D-QSAR studies have been applied to 1,2-benzisoxazole derivatives to predict their antipsychotic activity. oaji.net These models help in understanding the structural requirements for binding to dopamine (B1211576) receptors and provide guidance for designing new antipsychotic agents with improved efficacy. oaji.net

Mechanistic Investigations of Biological Activities of Benzisoxazole Derivatives Preclinical

In Vitro Cellular Proliferation Inhibition Studies

The in vitro assessment of benzisoxazole derivatives has revealed their potential to inhibit the proliferation of various cancer cell lines. These studies are crucial in identifying the cytotoxic potential and selectivity of these compounds.

While specific cytotoxic data for 5-Chloro-3-phenyl-2,1-benzisoxazole against a comprehensive panel of cancer cell lines is not extensively documented in publicly available research, studies on structurally related benzisoxazole and benzoxazole (B165842) derivatives provide insights into their potential anticancer activity.

For instance, research on 5-bromo-3-phenyl-2,1-benzisoxazole, a structurally similar compound, has indicated anti-proliferative activity against cancer cell lines, highlighting the potential of the 3-phenyl-2,1-benzisoxazole scaffold in cancer therapy. ontosight.ai Other benzoxazole derivatives have demonstrated cytotoxic properties against breast cancer cells (MCF-7) and lung cancer cells (A549). mdpi.com Specifically, 2-(2-hydroxyphenyl)benzoxazole (B213137) analogs have shown cytotoxicity against MCF-7 cells at concentrations in the range of 5–20 µM. mdpi.com

Furthermore, a series of 3-phenylthiazolo[3,2-a]benzimidazoles, which share a bicyclic heterocyclic core, were evaluated for their anti-proliferative activity against colon cancer (HT-29) and triple-negative breast cancer (MDA-MB-468) cell lines. nih.gov One compound in this series demonstrated significant potency with IC50 values of 9 µM and 12 µM against HT-29 and MDA-MB-468 cells, respectively. nih.gov

Studies on other related heterocyclic compounds, such as benzoxazine (B1645224) and aminomethyl derivatives of eugenol (B1671780), have also shown cytotoxic activity against the MCF7 breast cancer cell line. nih.gov While these findings are for related but distinct molecular structures, they underscore the potential of the broader class of compounds containing the benzisoxazole-like framework as cytotoxic agents.

Table 1: Cytotoxicity of Selected Benzimidazole (B57391) Derivatives

| Compound | Cell Line | IC50 (µM) |

| 3-phenylthiazolo[3,2-a]benzimidazole 4b | HT-29 | 9 |

| MDA-MB-468 | 12 | |

| 3-phenylthiazolo[3,2-a]benzimidazole 4a | HT-29 | 21 |

| MDA-MB-468 | 23 | |

| 3-phenylthiazolo[3,2-a]benzimidazole 4c | HT-29 | 29 |

| MDA-MB-468 | 24 |

Data derived from studies on related benzimidazole derivatives. nih.gov

Preclinical In Vivo Efficacy Studies in Animal Models (e.g., Melanoma, Implanted Tumors)

For example, a novel benzisoxazole-based PROTAC (Proteolysis Targeting Chimera) degrader, TQ-3959, has demonstrated significant tumor growth inhibition in a TMD-8 xenograft mouse model of B-cell lymphoma. acs.org This indicates that the benzisoxazole scaffold can be effectively utilized to develop potent in vivo anticancer agents.

In another study, benzoxazine and aminomethyl compounds derived from eugenol exhibited anticancer activity in mice with fibrosarcoma, demonstrating a reduction in both cancer incidence and tumor weight. nih.gov The most effective compound in this study was 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo(e)(1,3)oxazine. nih.gov

While these studies are not on this compound, they suggest that related structures possess in vivo antitumor potential, warranting further investigation of this specific compound in relevant animal models.

Enzyme Inhibition and Receptor Binding Studies (e.g., Pim-1 kinase, Dopamine (B1211576) D2, Serotonin (B10506) 5-HT2A)

The mechanistic investigations of benzisoxazole derivatives extend to their interactions with specific enzymes and receptors implicated in various diseases.

Pim-1 Kinase: Pim-1 kinase is a serine/threonine kinase that plays a role in cancer development and progression. acs.org While direct inhibitory activity of this compound on Pim-1 kinase has not been reported, various heterocyclic compounds have been identified as Pim-1 inhibitors. For instance, a series of 1H-benzimidazole derivatives were synthesized and shown to inhibit Pim-1 kinase activity. ekb.eg Additionally, a docking study identified four novel inhibitors of Pim-1 kinase, demonstrating that diverse chemical scaffolds can bind to this enzyme. acs.org Given that Pim kinase inhibitors are being explored as cancer therapeutics, evaluating the potential of this compound to inhibit this enzyme could be a valuable area of research.

Dopamine D2 and Serotonin 5-HT2A Receptors: Dopamine D2 and serotonin 5-HT2A receptors are key targets for antipsychotic drugs. nih.govmdpi.comresearchgate.net A study on conformationally flexible analogues of the atypical antipsychotic sertindole (B1681639), which contains a 5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl moiety, provides insights into the potential receptor binding profile of related structures. nih.gov Replacement of a piperidinyl ring in sertindole with other groups resulted in compounds with high affinity for both serotonin 5-HT2A and dopamine D2 receptors. nih.gov Specifically, a derivative, 5-chloro-1-(4-fluorophenyl)-3-[(4-methylpiperazinyl)-ethoxy]-1H-indole, exhibited high affinity for dopamine D2 receptors and low affinity for serotonin 5-HT2A receptors. nih.gov These findings suggest that the 5-chloro-phenyl-heterocycle scaffold present in this compound could potentially interact with these receptors. A study on 2,1-benzisoxazole derivatives identified them as specific inhibitors of monoamine oxidase B (MAO-B), with the most potent compound having an IC50 of 0.017 µM. nih.gov

Antimicrobial Action Mechanisms against Bacterial and Fungal Strains

Benzisoxazole and related benzoxazole derivatives have been investigated for their antimicrobial properties.

Studies on benzoxazole derivatives have demonstrated their activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.gov For example, two benzoxazole compounds showed considerable growth inhibition of various standard bacterial and fungal strains. nih.gov The most susceptible bacteria were Staphylococcus aureus isolates, with minimal inhibitory concentrations (MICs) for 90% inhibition being 25 and 50 µg/ml for the two compounds, respectively. nih.gov Gram-negative bacteria were found to be more resistant. nih.gov

The mechanism of antifungal action for some heterocyclic compounds, such as azoles, involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. beilstein-journals.org Other antimicrobial mechanisms can include the inhibition of bacterial DNA gyrase and topoisomerase IV. While the specific mechanism of action for this compound has not been elucidated, the antimicrobial activity of related heterocyclic compounds suggests that it may act through similar pathways.

A study on 3-(2-benzoxazol-5-yl)alanine derivatives revealed selective antibacterial activity against Gram-positive bacteria (Bacillus subtilis) and antifungal properties against pathogens like Candida albicans. nih.gov

Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives

| Compound | Microorganism | MIC (µg/mL) |

| Benzoxazole Derivative II | Staphylococcus aureus | 50 |

| Benzoxazole Derivative III | Staphylococcus aureus | 25 |

Data derived from studies on related benzoxazole derivatives. nih.gov

Antiplasmodial Activity Investigations

The search for new antimalarial agents has led to the investigation of various heterocyclic compounds, including benzisoxazole and benzimidazole derivatives.

While specific data on the antiplasmodial activity of this compound is limited, studies on related benzimidazole derivatives have shown promising results. Several 2-phenyl-1H-benzimidazole derivatives have exhibited potent in vitro activity against Plasmodium falciparum, with IC50 values of the most active compounds ranging from 18 nM to 1.30 µM. nih.gov Furthermore, substitutions on the benzimidazole nucleus have been shown to influence antiplasmodial activity, with a preference for electron-donating groups on one of the rings. nih.gov

The mechanism of action for some antimalarials involves the inhibition of hemozoin biocrystallization in the parasite. nih.gov However, some novel benzimidazole derivatives appear to act through a different route. nih.gov Given the structural similarities, it is plausible that this compound could exhibit antiplasmodial activity, and this represents an area for future research.

Biophysical Techniques for DNA Interaction Analysis (e.g., Agarose Gel, Thermal Melting, Fluorescence Spectrophotometry)

The interaction of small molecules with DNA is a key mechanism for the anticancer and antimicrobial activity of many compounds. Biophysical techniques are essential for characterizing these interactions.

Although there are no specific studies on the DNA interaction of this compound, research on related heterocyclic structures provides valuable insights. For example, computational studies on 2-(2'-hydroxyphenyl)-benzoxazoles have investigated their interaction with B-DNA through molecular docking and molecular dynamics simulations. researchgate.net These studies analyzed interaction energies, structural stability, and hydrogen bonding to understand the binding mechanism, which could involve minor groove binding or intercalation. researchgate.net

Experimental studies on 1,10-phenanthroline (B135089) derivatives, another class of heterocyclic compounds, have used techniques such as FRET-based DNA melting assays, equilibrium dialysis, circular dichroism, and viscosity measurements to study their interaction with telomeric G-quadruplex DNA. nih.gov These studies are crucial for determining the binding affinity and selectivity of a compound for specific DNA structures, which can be important for targeting cancer cells. The investigation of this compound using these biophysical techniques would be necessary to determine if its biological activities are mediated through DNA interactions.

Metabolite Profiling via LC-MS/MS in Bioactivity Assays

There is no publicly available research detailing the metabolite profiling of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) in the context of bioactivity assays. While LC-MS/MS is a standard technique for identifying the metabolic fate of xenobiotic substances, specific studies on this compound have not been reported in the searched scientific literature.

Antioxidant and Antiglycation Activity Assessments

No specific in vitro or in vivo studies assessing the antioxidant and antiglycation properties of this compound were found in the public domain. Research on the biological activities of benzisoxazole derivatives is ongoing, but specific data for this particular compound concerning its potential to scavenge free radicals or inhibit the formation of advanced glycation end-products (AGEs) is not available.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways for Enhanced Yield and Sustainability

The advancement of organic synthesis methodologies offers a significant opportunity to refine the production of 5-Chloro-3-phenyl-2,1-benzisoxazole. Traditional multi-step syntheses for benzisoxazoles can be resource-intensive and sometimes result in modest yields. epa.gov Future research will likely focus on the adoption of green and sustainable chemistry principles to overcome these limitations.

Promising areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times for the synthesis of 1,2-benzisoxazole (B1199462) derivatives from minutes or hours to as little as 30-60 seconds, with yields often exceeding 85-95%. mdpi.comnih.gov Applying MAOS to the synthesis of this compound could lead to similar improvements.

Ultrasound-Assisted Synthesis: Sonochemistry provides an alternative energy source that can promote the synthesis of related benzoxazoles in shorter reaction times (e.g., 5 minutes vs. 1 hour conventionally) and high yields, often using eco-friendly solvents like ethanol. tandfonline.comscilit.com

Electrochemical Synthesis: Recent studies have demonstrated the sustainable and scalable synthesis of substituted 2,1-benzisoxazoles via the cathodic reduction of nitroarenes. nih.gov This method utilizes inexpensive carbon-based electrodes and environmentally benign conditions, offering a high-efficiency route with yields up to 81%. chemimpex.comnih.gov

Mechanochemistry: Solvent-free synthesis using ball milling has been successfully applied to related heterocycles like isoxazoles and benzothiazoles, offering high yields in short reaction times without the need for catalysts or solvents. wikipedia.orgacs.org

Table 1: Comparison of Conventional and Sustainable Synthetic Methods for Benzisoxazole/Benzoxazole (B165842) Derivatives

| Method | Catalyst/Medium | Reaction Time | Yield (%) | Sustainability Advantages | Reference(s) |

| Conventional Heating | Various | Hours to Days | Variable | - | epa.gov |

| Microwave-Assisted | Ionic Liquid | 30-60 seconds | 85-96% | Drastic time reduction, energy efficiency | mdpi.comnih.gov |

| Ultrasound-Assisted | ZnO Nanoparticles | 5 minutes | ~90% | Reduced time, use of green solvents | scilit.com |

| Electrochemical | Carbon Electrodes | - | up to 81% | Avoids harsh reagents, scalable | chemimpex.comnih.gov |

| Mechanochemical | Solvent-free | ~20 minutes | High | Eliminates solvent waste, catalyst-free | wikipedia.orgacs.org |

Design and Synthesis of Advanced Benzisoxazole-Based Scaffolds with Tunable Properties

The benzisoxazole core is widely regarded as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. tandfonline.comtandfonline.com This makes this compound an excellent starting point for creating libraries of novel compounds with fine-tuned properties for drug discovery.

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure is key to optimizing its biological activity. Research on related compounds has shown that the introduction of a halogen at the 5-position can increase anticonvulsant activity and neurotoxicity. tandfonline.com A 2023 study on 2,1-benzisoxazole derivatives as monoamine oxidase (MAO) inhibitors specifically found that 5-chloro substitution led to more potent MAO-A inhibition compared to bromo or iodo substitutions. scbt.com Further modifications to the 3-phenyl ring (e.g., adding electron-donating or withdrawing groups) could be explored to tune the molecule's electronic properties and binding affinities for specific protein targets.

Combinatorial Chemistry and Library Synthesis: Modern synthetic techniques, such as the [3+2] cycloaddition of in-situ generated nitrile oxides and arynes, enable the rapid, solution-phase synthesis of diverse benzisoxazole libraries. nih.govnih.gov Applying these methods to the this compound scaffold would allow for the creation of a large number of analogues for high-throughput screening against various diseases.

Molecular Hybridization: Combining the benzisoxazole scaffold with other known pharmacophores is a promising strategy. For instance, recent research has successfully created benzisoxazole-triazole hybrids via click chemistry, yielding potent α-glucosidase inhibitors for potential anti-diabetic applications. acs.org This approach could be used to design novel derivatives of this compound targeting a wide array of biological pathways.

Table 2: Structure-Activity Relationship (SAR) Insights for Benzisoxazole Derivatives

| Position of Substitution | Substituent Effect | Resulting Activity | Reference |

| 5-Position | Halogen (e.g., Chloro) | Increased anticonvulsant activity | tandfonline.com |

| 5-Position | Chloro | Potent MAO-A inhibition | scbt.com |

| 3-Position (Phenyl Ring) | Electron-withdrawing groups (Br, CF3) | Enhanced α-glucosidase inhibition | acs.org |

| General | N-linked oxazolidinone | Improved antibacterial activity | tandfonline.com |

Deepening Mechanistic Understanding of Biological Interactions through Integrated Omics Approaches

While initial screenings can identify the biological effects of a compound, a deeper understanding of its mechanism of action (MoA) is crucial for its development as a therapeutic agent. Integrated "omics" approaches—genomics, transcriptomics, proteomics, and metabolomics—offer powerful tools for this purpose. tandfonline.com

Future research on this compound should involve:

Target Deconvolution: For derivatives that show a desired biological effect in phenotypic screens, identifying their molecular target is a critical and challenging step. tandfonline.com Proteomics-based methods, such as affinity chromatography coupled with mass spectrometry, can be used to "pull down" and identify the specific proteins that the compound binds to within a cell.

Metabolomic Profiling: Metabolomics analyzes the global changes in small-molecule metabolites in a biological system following treatment with a compound. chemimpex.com This can provide crucial clues about the MoA. For example, a study on a benzisoxazole antibiotic found that its growth-inhibitory effects on Acinetobacter baumannii could be reversed by supplementing the media with 4-hydroxybenzoate (B8730719). mdpi.com This metabolomic insight led researchers to hypothesize, through in silico modeling, that the compound targets enzymes in the 4-hydroxybenzoate metabolic pathway. mdpi.com A similar approach could elucidate the pathways affected by this compound.

Transcriptomic Analysis: By measuring changes in messenger RNA (mRNA) levels, transcriptomics can reveal which genes are up- or down-regulated in response to the compound. This can help identify the signaling pathways that are modulated and provide further evidence for the compound's MoA. For example, if a benzisoxazole derivative is found to upregulate the expression of apoptotic genes like caspases, it would support a role as an anticancer agent. google.com

Integration into Advanced Functional Materials Research for Specific Applications

The rigid, aromatic structure and potential for functionalization make this compound an intriguing candidate for materials science. mdpi.com Its inherent properties could be harnessed to create novel polymers and functional materials.

Future research directions include:

High-Performance Polymers: Benzoxazine-based polymers are known for their exceptional thermal stability, flame retardancy, and mechanical strength. nih.gov this compound could be explored as a monomer or co-monomer to synthesize novel polybenzisoxazoles. The presence of the chlorine atom could enhance fire-retardant properties, while the phenyl group could influence solubility and processing characteristics.

Organic Electronics: Heterocyclic compounds are central to the field of organic electronics. Benzoxazole derivatives have been investigated as fluorescent emitters in Organic Light-Emitting Diodes (OLEDs) and as sensing materials in optical chemical sensors due to their photophysical properties. tandfonline.comtandfonline.comnih.gov The specific electronic properties of this compound, influenced by its substituents, could be tuned for applications as a host or dopant material in OLEDs, potentially contributing to the development of more efficient and stable devices.

Advanced Carbon Materials: Thermally stable polymers like polybenzoxazines can be pyrolyzed to form nitrogen-doped carbon materials. nih.gov These materials have applications in energy storage devices like supercapacitors due to their high surface area and conductivity. nih.gov Future work could investigate the pyrolysis of polymers derived from this compound to create unique heteroatom-doped (N, Cl) carbon structures with tailored porosity and electrochemical properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-3-phenyl-2,1-benzisoxazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Two primary synthetic strategies are documented:

- Condensation Reactions : Reacting nitroaromatic precursors (e.g., o-nitrobenzaldehyde derivatives) with thiophene or cyanomethyl-substituted aromatics in the presence of HCl or SOCl₂. For example, p-chloronitrobenzene reacts with 2-cyanomethylthiophene under acidic conditions to yield the target compound .

- Cyclization of Oxime Intermediates : Oxime intermediates derived from substituted benzaldehydes undergo cyclization using reagents like methanesulfonyl chloride or thionyl chloride in basic media. Temperature control (e.g., 60–80°C) and solvent selection (DMSO or ethanol) are critical to minimize side reactions and optimize yields >80% .

- Key Parameters : Solvent polarity (DMSO enhances cyclization efficiency), reaction time (12–24 hours for complete conversion), and stoichiometric ratios (1:1.2 for nitroaromatic:thiophene derivatives) are critical for reproducibility.

Q. How can NMR and mass spectrometry confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The chlorine atom at position 5 deshields adjacent protons, producing distinct splitting patterns (e.g., doublets at δ 7.2–7.8 ppm for aromatic protons). The benzisoxazole core shows characteristic shifts for the isoxazole ring (C3 at ~160 ppm in ¹³C NMR) .